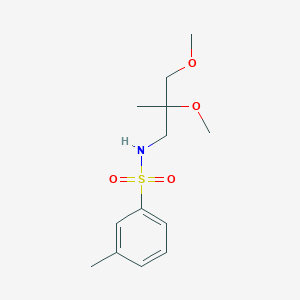

N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4S/c1-11-6-5-7-12(8-11)19(15,16)14-9-13(2,18-4)10-17-3/h5-8,14H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRDNYQYQVMBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(C)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 287.37 g/mol. The compound features a sulfonamide functional group attached to a methyl-substituted benzene ring and two methoxy groups that enhance its solubility and reactivity.

Synthesis Method:

The synthesis typically involves the reaction of 3-methylbenzenesulfonyl chloride with 2,3-dimethoxy-2-methylpropylamine in an organic solvent (e.g., dichloromethane or tetrahydrofuran) with triethylamine as a base to neutralize hydrochloric acid byproducts. The reaction conditions are usually mild, allowing for efficient conversion to the desired sulfonamide product.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition can lead to various biological effects depending on the targeted enzyme. The methoxy groups may also improve cellular permeability, enhancing the compound's efficacy in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis. This mechanism is similar to that of traditional sulfa drugs, which have been used effectively in treating bacterial infections.

Anticancer Activity

This compound has shown promise in inducing apoptosis in cancer cell lines. Studies suggest that compounds with similar structures can inhibit enzymes involved in cancer cell proliferation and survival pathways. For instance, enzyme inhibition correlates with increased cytotoxicity against certain cancer cells.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

- Cytotoxicity Against Cancer Cell Lines : Research involving various cancer cell lines showed that this sulfonamide induced apoptosis through caspase activation pathways. The IC50 values indicated significant cytotoxicity at micromolar concentrations.

- Enzyme Inhibition Studies : Detailed kinetic studies revealed that this compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell survival .

Comparative Analysis

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide | Contains a pyridine ring | Potentially different biological activity due to nitrogen atom |

| N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamide | Acetamide group present | Different functional group may alter solubility |

| N-(2,3-Dimethoxy-2-methylpropyl)methanesulfonamide | Simple methanesulfonamide structure | Lacks additional aromatic systems affecting activity |

The presence of methoxy groups and the sulfonamide structure contribute to its distinct chemical and biological properties compared to other compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with sulfonamides, benzamides, and other derivatives from the evidence, focusing on structural features, synthesis, and bioactivity.

Sulfonamide Derivatives

N-(2,3-Dimethylphenyl)benzenesulfonamide ()

- Structure : Benzene sulfonamide with a 2,3-dimethylphenyl substituent.

- Synthesis : Prepared via reaction of 2,3-dimethylaniline with benzenesulfonyl chloride.

- Bioactivity : Derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–64 µg/mL. Anti-enzymatic activity against acetylcholinesterase (IC₅₀: 12–45 µM) was also reported.

- Key Difference : The dimethylphenyl group lacks methoxy substituents, reducing polarity compared to the dimethoxypropyl group in the target compound. This may lower solubility but enhance membrane permeability .

3-Chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzenesulfonamide () Structure: Sulfonamide with chloro and fluoro substituents on the benzene ring and a dimethoxypropyl side chain. In contrast, the target compound’s 3-methyl group is electron-donating, which may reduce reactivity but improve metabolic stability .

Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Structure: Benzamide with a 3-methylbenzoyl group and a hydroxy-dimethylethyl side chain. Synthesis: Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol. Functionality: The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization. Key Comparison: Unlike sulfonamides, benzamides lack the sulfonyl group, reducing their acidity and hydrogen-bonding capacity. The hydroxy group in this compound enhances solubility, whereas the target compound’s methoxy groups balance lipophilicity and polarity .

N-(2,3-Dihydro-1H-inden-2-yl)benzamide Derivatives () Structure: Benzamides with dihydroindenyl substituents and variable aryl groups (e.g., methoxy, halogen). Bioactivity: Cytotoxic activity against HEPG2 cells (IC₅₀: 10–50 µM), with 4-methoxy (B4) and 4-fluoro (B5) derivatives showing the highest potency. Methoxy and halogen substituents on the benzene ring align with trends in the target compound’s design, suggesting possible cytotoxic applications for sulfonamide analogs .

Structural and Functional Analysis Table

| Compound Name | Core Structure | Benzene Substituents | Side Chain | Key Properties/Bioactivity |

|---|---|---|---|---|

| Target Compound | Sulfonamide | 3-Methyl | 2,3-Dimethoxy-2-methylpropyl | High polarity (methoxy), moderate lipophilicity (methyl) |

| N-(2,3-Dimethylphenyl)benzenesulfonamide | Sulfonamide | 2,3-Dimethyl | None | Antibacterial, anti-enzymatic |

| 3-Chloro-4-fluoro-benzenesulfonamide analog | Sulfonamide | 3-Cl, 4-F | 2,3-Dimethoxy-2-methylpropyl | Enhanced acidity, potential bioactivity |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | 3-Methyl | Hydroxy-dimethylethyl | Metal-catalyzed C–H functionalization |

| N-(2,3-Dihydro-1H-inden-2-yl)-4-methoxybenzamide | Benzamide | 4-Methoxy | Dihydroindenyl | Cytotoxic (IC₅₀: ~15 µM) |

Q & A

Basic: What are the key synthetic steps for preparing N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide?

Methodological Answer:

The synthesis involves two primary steps:

Sulfonamide Formation : React 2,3-dimethylaniline with benzenesulfonyl chloride in an aqueous basic medium (e.g., NaOH) to form the intermediate N-(2,3-dimethylphenyl)benzenesulfonamide.

Alkylation : Treat the intermediate with alkyl/aralkyl halides (e.g., 2,3-dimethoxy-2-methylpropyl halide) in a weakly basic, aprotic polar solvent (e.g., DMF or acetonitrile) to introduce the dimethoxy-methylpropyl substituent .

Characterization : Confirm the structure using ¹H-NMR (to verify substituent integration), IR (to identify sulfonamide S=O stretches at ~1350–1150 cm⁻¹), and electron impact mass spectrometry (EIMS) for molecular ion validation .

Basic: Which spectroscopic techniques are critical for verifying the compound’s structure?

Methodological Answer:

- ¹H-NMR : Essential for confirming substituent positions and integration ratios (e.g., methoxy protons at δ 3.2–3.5 ppm, methyl groups at δ 1.2–1.5 ppm) .

- IR Spectroscopy : Detects sulfonamide functional groups (S=O asymmetric/symmetric stretches) and methoxy C-O bonds (~1250 cm⁻¹) .

- EIMS : Validates molecular weight and fragmentation patterns to distinguish regioisomers .

- X-ray Crystallography (Advanced): Resolves ambiguities in stereochemistry or crystal packing, as demonstrated for structurally similar N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during alkylation.

- Base Strength : Adjust weak bases (e.g., K₂CO₃) to minimize side reactions like hydrolysis.

- Temperature Control : Maintain 60–80°C during sulfonylation to balance reaction rate and byproduct formation .

- Catalytic Additives : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

Advanced: How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

- Cross-Validation : Replicate assays using orthogonal methods (e.g., enzymatic vs. cell-based assays) to rule out assay-specific artifacts .

- Structural Verification : Re-analyze compound purity via HPLC and ¹H-NMR to confirm no degradation or isomerization occurred during testing .

- Statistical Iteration : Apply iterative data analysis (e.g., dose-response curve fitting with error margins) to identify outliers, as emphasized in qualitative research frameworks .

Advanced: What experimental designs are recommended for evaluating pharmacological activity?

Methodological Answer:

- In Vitro Antibacterial Screening : Use standardized microdilution assays (e.g., against E. coli or S. aureus) with MIC (minimum inhibitory concentration) determination .

- Anti-Enzymatic Assays : Test inhibitory effects on target enzymes (e.g., carbonic anhydrase) via UV-Vis spectrophotometry, monitoring substrate conversion rates .

- Kinase Inhibition Profiling (Hypothetical): Adapt kinase-specific protocols (e.g., ADP-Glo™ assays) to measure inhibition of kinases like EGFR or VEGFR2, as seen in structurally related sulfonamides .

Advanced: How can structural modifications enhance target selectivity or potency?

Methodological Answer:

- Substituent Variation : Replace the dimethoxy-methylpropyl group with bulkier alkyl/aralkyl halides to sterically modulate target binding .

- Bioisosteric Replacement : Substitute the benzene ring with heterocycles (e.g., pyridine) to improve solubility or hydrogen-bonding interactions.

- SAR Studies : Systematically test derivatives (e.g., 5a-m analogs) to correlate substituent electronic effects (Hammett σ values) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.